molecular formula C19H24N2O B12612062 1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one CAS No. 648882-71-7

1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B12612062
CAS No.: 648882-71-7
M. Wt: 296.4 g/mol
InChI Key: OIJHTCILTYUNQQ-UHFFFAOYSA-N
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Description

1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining an indole moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring. The final step involves the attachment of the ethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one is unique due to its combination of an indole moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

648882-71-7

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1-[4-[1-(2-methylprop-2-enyl)indol-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C19H24N2O/c1-14(2)12-21-13-18(17-6-4-5-7-19(17)21)16-8-10-20(11-9-16)15(3)22/h4-7,13,16H,1,8-12H2,2-3H3

InChI Key

OIJHTCILTYUNQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=C(C2=CC=CC=C21)C3CCN(CC3)C(=O)C

Origin of Product

United States

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